L-AP6

Description

Properties

IUPAC Name |

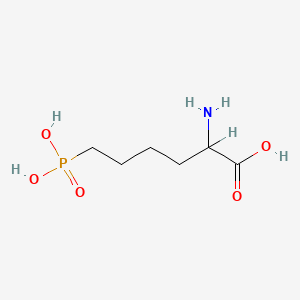

2-amino-6-phosphonohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOXWRQXHFVNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCP(=O)(O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913181 | |

| Record name | 6-Phosphononorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78944-89-5 | |

| Record name | 6-Phosphononorleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78944-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-phosphonohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phosphononorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of AP-6 on the Lysosomal Cation Channel TMEM175

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transmembrane protein 175 (TMEM175) is a lysosomal cation channel that plays a crucial role in maintaining lysosomal homeostasis and has been genetically linked to Parkinson's disease. The discovery of selective modulators for TMEM175 is a significant step towards understanding its physiological functions and therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of AP-6, a recently identified selective inhibitor of TMEM175. Through a detailed examination of its binding characteristics, inhibitory effects on ion conduction, and impact on cellular pathways, this document serves as a critical resource for researchers in the fields of ion channel biology, neurodegenerative disease, and drug discovery.

Introduction to TMEM175

TMEM175 is a unique lysosomal ion channel responsible for conducting both potassium (K⁺) and proton (H⁺) currents across the lysosomal membrane.[1][2] This dual conductance is critical for regulating lysosomal membrane potential, maintaining lysosomal pH, and facilitating autophagy.[3] Structurally, human TMEM175 is a homodimer, with each subunit containing two homologous six-transmembrane domains.[4] Unlike canonical potassium channels, TMEM175 lacks the typical "TVGYG" selectivity filter motif, instead relying on a hydrophobic constriction formed by isoleucine residues to control ion permeation.[4] Given its association with Parkinson's disease, TMEM175 has emerged as a promising therapeutic target.[1][5]

AP-6: A Selective Pore Blocker of TMEM175

AP-6 is a small molecule that has been identified as a selective inhibitor of TMEM175.[1][6] Structural and functional studies have elucidated its mechanism of action as a direct pore blocker, physically occluding the ion permeation pathway.[1][6]

Binding Site and Structural Insights from Cryo-Electron Microscopy

Cryo-electron microscopy (cryo-EM) studies of human TMEM175 in complex with AP-6 have provided high-resolution insights into their interaction.[1][6] The cryo-EM structure reveals that AP-6 binds within the central pore of the TMEM175 channel.[6]

Specifically, the binding site is located on the luminal side of the ion conduction pathway.[6] This is in contrast to another inhibitor, 2-phenylpyridin-4-ylamine (2-PPA), which binds to a distinct site on the cytoplasmic side of the pore.[6] The discovery of multiple inhibitor binding sites within the TMEM175 pore suggests various avenues for the development of novel and potent modulators.[6] The structure of TMEM175 bound to AP-6 has been resolved at 3.5 Å and is available in the Protein Data Bank (PDB) under the accession code 8VIC and in the Electron Microscopy Data Bank (EMDB) as EMD-43257.[6]

Quantitative Analysis of TMEM175 Inhibition by AP-6

Electrophysiological studies have quantified the inhibitory effect of AP-6 on both the potassium and proton currents mediated by TMEM175. The inhibition is concentration-dependent and occurs in a pH-independent manner.[6]

| Ion Current | IC50 Value (µM) | pH Condition | Reference |

| Potassium (K⁺) | ~141 | Neutral | [6] |

| Proton (H⁺) | ~170 | 4.5 | [6] |

Impact of AP-6 on Lysosomal Function

The inhibition of TMEM175 by AP-6 has significant consequences for lysosomal physiology, particularly in the process of macropinocytosis, a form of bulk endocytosis.

Acceleration of Lysosomal Catabolism

Acute inhibition of TMEM175 by AP-6 leads to an increase in lysosomal macromolecule catabolism.[1][6] This suggests that TMEM175 activity is a key regulator of the digestive capacity of lysosomes.[6]

Modulation of Macropinocytosis

Studies using AP-6 have revealed a role for TMEM175 in the later stages of macropinocytosis.[6] While the initial steps of macropinosome formation and internalization are unaffected by AP-6 treatment, the subsequent fusion of macropinosomes with lysosomes and the degradation of their contents are accelerated.[6] This indicates that TMEM175-mediated ion flux is involved in regulating these critical steps of the macropinocytic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of AP-6's mechanism of action on TMEM175.

Cryo-Electron Microscopy

-

Protein Expression and Purification: Human TMEM175 is expressed in HEK293S GnTi⁻ cells using a BacMam expression system. The protein, with a C-terminal EGFP tag, is solubilized in a detergent-containing buffer and purified using affinity and size-exclusion chromatography.[4]

-

Sample Preparation: The purified TMEM175 is incubated with 2 mM AP-6. The complex is then applied to glow-discharged cryo-EM grids, which are subsequently plunge-frozen in liquid ethane.[6]

-

Data Collection and Processing: Cryo-EM data is collected on a Titan Krios microscope. The resulting images are processed using standard cryo-EM software packages for particle picking, 2D and 3D classification, and 3D reconstruction to obtain the final high-resolution structure.[6]

Electrophysiology

-

Cell Culture and Transfection: HEK293T cells are transiently transfected with a plasmid encoding human TMEM175.[6]

-

Whole-Cell Patch Clamp Recordings: Whole-cell currents are recorded from transfected HEK293T cells.

-

For Potassium Currents: The intracellular (pipette) solution typically contains 150 mM Cs⁺ to isolate TMEM175 currents, and the extracellular (bath) solution contains a physiological mix of ions. Currents are elicited by voltage ramps or steps.[6]

-

For Proton Currents: To measure proton flux, recordings are performed in the absence of K⁺ ions under acidic conditions (e.g., pH 4.5).[6]

-

-

Data Analysis: The concentration-response curves for AP-6 inhibition are generated by applying increasing concentrations of the compound and measuring the corresponding decrease in current amplitude. IC50 values are determined by fitting the data to a Hill equation.[6]

Macropinocytosis Assay

-

Cell Culture: Mouse embryonic fibroblasts (MEFs) are used for these assays.[6]

-

DQ-BSA Dèquenching Assay:

-

Cells are incubated with DQ Green BSA, a self-quenched substrate that fluoresces upon proteolytic degradation in lysosomes.

-

The cells are then treated with AP-6 or a vehicle control.

-

The increase in fluorescence, indicative of lysosomal degradation of DQ-BSA, is monitored over time using a fluorescence plate reader.[6]

-

-

TMR-Dextran Uptake Assay:

-

To assess the early stages of macropinocytosis, cells are incubated with TMR-dextran, a fluorescent marker that is taken up by macropinosomes but whose fluorescence is not dependent on lysosomal degradation.

-

After incubation with AP-6, the amount of internalized TMR-dextran is quantified by measuring cellular fluorescence.[6]

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of AP-6 on TMEM175 and its downstream cellular effects.

Conclusion

AP-6 represents a significant advancement in the pharmacological toolkit for studying TMEM175. Its well-characterized mechanism as a selective pore blocker provides a clear basis for its inhibitory action. The elucidation of its binding site through cryo-EM offers a structural template for the rational design of new, potentially more potent and selective TMEM175 modulators. The observed effects of AP-6 on lysosomal catabolism and macropinocytosis underscore the critical role of TMEM175-mediated ion flux in fundamental cellular processes. This in-depth guide serves as a foundational resource for further investigation into the biology of TMEM175 and the development of novel therapeutic strategies for associated diseases.

References

- 1. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pub.h-brs.de [pub.h-brs.de]

- 3. A Comparative Study on the Lysosomal Cation Channel TMEM175 Using Automated Whole-Cell Patch-Clamp, Lysosomal Patch-Clamp, and Solid Supported Membrane-Based Electrophysiology: Functional Characterization and High-Throughput Screening Assay Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gating and selectivity mechanisms for the lysosomal K+ channel TMEM175 | eLife [elifesciences.org]

- 5. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Function of L-2-Amino-6-Phosphonohexanoic Acid (L-AP6) in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-amino-6-phosphonohexanoic acid (L-AP6) is a synthetic amino acid derivative that has garnered interest in the field of neuroscience for its specific action on glutamate signaling. This technical guide provides an in-depth analysis of the function of this compound, detailing its mechanism of action, relevant experimental protocols, and potential implications for drug development. This compound is characterized as a selective and potent agonist at a unique "quisqualate-sensitized" site, primarily identified in hippocampal CA1 pyramidal neurons. Its activity is contingent on the prior activation of a specific recognition site by quisqualic acid, leading to neuronal depolarization. This guide will synthesize the current understanding of this compound's role in modulating synaptic transmission and outline its potential as a pharmacological tool for dissecting glutamate receptor function.

Core Function and Mechanism of Action

This compound's primary role in neuroscience is that of a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons.[1] Unlike direct agonists of major glutamate receptors, the action of this compound is conditional. A brief exposure of neuronal tissue to quisqualic acid (QUIS) is required to "sensitize" a novel recognition site, enabling subsequent depolarization by this compound.[1][2] This unique mechanism of action distinguishes this compound from other excitatory amino acid (EAA) analogues.

The sensitization effect induced by quisqualate is persistent, lasting for a significant duration after the initial exposure.[2] While the precise molecular identity of this quisqualate-sensitized site is not fully elucidated, experimental evidence suggests that the subsequent action of compounds like L-AP4, and by extension this compound, involves the interplay of multiple glutamate receptor subtypes. The depolarization induced by these phosphonate analogues at the sensitized site appears to be mediated by the release of endogenous excitatory amino acids, which then act on ionotropic (NMDA and AMPA) and metabotropic glutamate receptors.[3] This proposed mechanism suggests an indirect action of this compound, triggering a localized release of glutamate to effect neuronal excitation.

It is crucial to distinguish this compound (L-2-amino-6-phosphonohexanoic acid) from an unrelated compound sometimes referred to as "AP-6," which has been identified as a selective inhibitor of the lysosomal potassium and proton channel TMEM175 and is being investigated in the context of Parkinson's disease.[4][5][6] The focus of this guide is solely on the glutamate receptor agonist, this compound.

Signaling Pathway

The signaling cascade initiated by this compound at the quisqualate-sensitized site is complex and not fully resolved. However, based on studies of analogous compounds acting at this site, a plausible pathway can be proposed. The initial binding of quisqualate to its recognition site induces a conformational change or downstream effect that "primes" a separate binding site for this compound. Upon binding, this compound is hypothesized to trigger a calcium-independent release of endogenous glutamate from presynaptic terminals or glial cells.[3] This released glutamate then activates postsynaptic AMPA and NMDA receptors, leading to ion influx and neuronal depolarization. It may also act on metabotropic glutamate receptors, modulating other signaling cascades.

Quantitative Data

The selectivity and potency of this compound have been characterized through electrophysiological studies. The following table summarizes the key quantitative data regarding its activity at the quisqualate-sensitized site and its cross-reactivity with other glutamate receptors.

| Parameter | Receptor/Site | Value | Species | Preparation | Reference |

| IC50 | Quisqualate-Sensitized Site | 40 µM | Rat | Hippocampal Slices | [1] |

| IC50 | Kainate/AMPA Receptors | > 10 mM | Rat | Hippocampal Slices | [1] |

| IC50 | NMDA Receptors | > 3 mM | Rat | Hippocampal Slices | [1] |

| IC50 | L-AP4 Receptors | > 0.8 mM | Rat | Hippocampal Slices | [1] |

| Potency Ratio (L-isomer vs D-isomer) | Quisqualate-Sensitized Site | 14-fold more potent | Rat | Hippocampal Slices | [1] |

Experimental Protocols

The investigation of this compound's function predominantly relies on electrophysiological recordings in brain slice preparations. Below is a detailed methodology for a key type of experiment used to characterize its effects.

Electrophysiological Recording in Acute Hippocampal Slices

This protocol describes the general procedure for preparing acute hippocampal slices and performing extracellular or intracellular recordings to assess the effects of this compound.

Objective: To measure the change in neuronal membrane potential or synaptic activity in hippocampal CA1 pyramidal neurons in response to this compound application, with and without prior sensitization by quisqualate.

Materials:

-

Rodent (e.g., Wistar rat)

-

Vibratome

-

Dissection tools

-

Artificial cerebrospinal fluid (aCSF), composition in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose, bubbled with 95% O2 / 5% CO2.

-

Sucrose-based cutting solution (optional, for improved slice health)

-

L-Quisqualic acid stock solution

-

This compound stock solution

-

Electrophysiology rig with amplifier, micromanipulators, and recording electrodes (glass micropipettes).

-

Data acquisition system

Methodology:

-

Animal Anesthesia and Brain Extraction: Anesthetize the animal according to approved institutional protocols. Perfuse transcardially with ice-cold, oxygenated aCSF or sucrose cutting solution. Rapidly dissect the brain and place it in the ice-cold solution.

-

Hippocampal Slice Preparation: Mount the brain on the vibratome stage and cut coronal or horizontal slices (typically 300-400 µm thick) containing the hippocampus. Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

Recording Setup: Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 30-32°C).

-

Electrode Placement: Place a recording electrode (for intracellular, whole-cell, or extracellular field potential recordings) in the CA1 pyramidal cell layer of the hippocampus.

-

Baseline Recording: Establish a stable baseline recording of neuronal activity or membrane potential.

-

This compound Application (Control): Perfuse the slice with aCSF containing this compound at a specific concentration (e.g., 50 µM) and record any changes in neuronal activity.

-

Washout: Wash out the this compound by perfusing with standard aCSF until the recording returns to baseline.

-

Quisqualate Sensitization: Briefly apply a low concentration of quisqualic acid (e.g., 1 µM for 1-2 minutes) to the slice.

-

Washout: Wash out the quisqualate with standard aCSF.

-

This compound Application (Post-Sensitization): Re-apply this compound at the same concentration as in step 6 and record the neuronal response.

-

Data Analysis: Compare the response to this compound before and after quisqualate sensitization. Quantify changes in membrane potential, firing rate, or the amplitude and frequency of synaptic events.

Implications for Drug Development

The unique mechanism of action of this compound presents both opportunities and challenges for drug development.

-

Pharmacological Tool: this compound is an invaluable research tool for probing the function of the quisqualate-sensitized site and its role in synaptic transmission. Its high selectivity for this site over other glutamate receptors makes it a precise instrument for isolating and studying this particular signaling pathway.[1]

-

Therapeutic Potential: The conditional nature of this compound's activity suggests the possibility of developing drugs that target similar "sensitized" states in the brain. Pathological conditions that might involve an upregulation or alteration of the quisqualate recognition site could potentially be targeted by this compound analogues. However, the need for a "sensitizing" agent complicates its direct therapeutic application.

-

Target Identification: Further research into the molecular components of the quisqualate-sensitized site, for which this compound is a selective agonist, could lead to the identification of novel drug targets for modulating glutamatergic neurotransmission. Understanding how this site is regulated and its downstream effects could open new avenues for treating neurological and psychiatric disorders characterized by aberrant glutamate signaling.

Conclusion

L-2-amino-6-phosphonohexanoic acid is a highly selective agonist for a quisqualate-sensitized site, primarily characterized in the hippocampus. Its function is contingent on the prior activation of a novel recognition site by quisqualate, leading to neuronal depolarization likely through the localized release of endogenous glutamate. While its direct therapeutic applications are not immediately apparent due to its conditional activity, this compound serves as a critical pharmacological tool for dissecting a unique aspect of glutamate neurotransmission. Future research aimed at elucidating the molecular nature of the quisqualate-sensitized site will be crucial for translating the insights gained from studying this compound into potential therapeutic strategies for a range of neurological disorders.

References

- 1. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (this compound) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel recognition site for L-quisqualate sensitizes neurons to depolarization by L-2-amino-4-phosphonobutanoate (L-AP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of l-2-Amino-4-Phosphonobutanoate Action Following Sensitization by Quisqualate in Rat Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of L-AP6

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(+)-2-Amino-6-phosphonohexanoic acid (L-AP6) is a selective agonist for a quisqualate-sensitized site in the hippocampus, demonstrating high potency and specificity. This technical guide provides a comprehensive overview of the discovery, characterization, and methodologies used to elucidate the pharmacological profile of this compound. The document includes a summary of its binding affinities, detailed experimental protocols for key assays, and a description of its proposed signaling pathway. This guide is intended to serve as a valuable resource for researchers in the fields of neuroscience and pharmacology, as well as professionals involved in drug discovery and development.

Introduction

The study of excitatory amino acid (EAA) receptors is crucial for understanding the complexities of synaptic transmission and plasticity in the central nervous system. Within this field, the discovery of selective agonists and antagonists has been instrumental in characterizing the diverse receptor subtypes and their physiological roles. This compound has emerged as a significant pharmacological tool due to its selective action at a novel quisqualate-sensitized site, distinguishing it from other EAA receptor ligands. This document details the foundational research that established the pharmacological profile of this compound.

Discovery and Initial Characterization

This compound was identified and characterized in a seminal study by Schulte et al. (1994). The research focused on a novel EAA receptor site in CA1 pyramidal neurons of the rat hippocampus that becomes sensitive to depolarization by certain α-amino-ω-phosphonate analogues, including this compound, following a brief exposure to quisqualic acid.

Resolution of D- and L-Isomers

The initial work utilized a racemic mixture of AP6 (Dthis compound). To enhance potency and specificity, the D- and L-enantiomers were resolved through fractional crystallization of the L-lysine salt of Dthis compound[1]. This allowed for the specific characterization of the pharmacologically more active L-isomer, this compound.

Quantitative Pharmacological Data

The selectivity of this compound for the quisqualate-sensitized site was established by comparing its potency at this site with its activity at other known EAA receptors. The following table summarizes the key quantitative data from these studies.

| Receptor/Site | Ligand | Potency (IC50) | Reference |

| Quisqualate-Sensitized Site (CA1) | This compound | 40 µM | [1] |

| Kainate/AMPA Receptors | This compound | > 10 mM | [1] |

| NMDA Receptors | This compound | 3 mM | [1] |

| L-AP4 Receptors (Lateral Perforant Path) | This compound | 0.8 mM | [1] |

Table 1: Potency and Selectivity of this compound at Various EAA Receptor Sites.

Proposed Signaling Pathway

This compound is an agonist at a quisqualate-sensitized site, which is believed to be a type of metabotropic glutamate receptor, specifically the mGluR4a subtype. This receptor is coupled to an inhibitory G-protein (Gi/o). The proposed signaling cascade upon activation by this compound is as follows:

-

Ligand Binding: this compound binds to the extracellular domain of the mGluR4a receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The GDP bound to the α-subunit is exchanged for GTP.

-

G-Protein Dissociation: The activated Gαi/o subunit dissociates from the βγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit interacts with and inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to a cellular response.

Figure 1: Proposed signaling pathway of this compound via the mGluR4a receptor.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the characterization of this compound. While the precise parameters from the original study by Schulte et al. (1994) are not fully available, the following represents standard and widely accepted protocols for these types of experiments.

Electrophysiological Recordings in Hippocampal Slices

Objective: To measure the electrophysiological response of CA1 pyramidal neurons to this compound and other EAA receptor agonists.

Materials:

-

Male Sprague-Dawley rats (150-250 g)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.

-

Sucrose-based cutting solution containing (in mM): 212.7 sucrose, 2.6 KCl, 1.23 NaH2PO4, 5 MgCl2, 1 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.

-

This compound and other EAA receptor agonists (e.g., quisqualate, NMDA, AMPA, kainate).

-

Vibrating microtome (vibratome).

-

Recording chamber and perfusion system.

-

Glass microelectrodes (1-5 MΩ resistance).

-

Electrophysiology recording setup (amplifier, digitizer, computer with appropriate software).

Procedure:

-

Slice Preparation:

-

Anesthetize the rat and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.

-

Place a recording microelectrode filled with aCSF in the stratum pyramidale of the CA1 region to record extracellular field potentials.

-

Place a stimulating electrode in the Schaffer collateral-commissural pathway to evoke synaptic responses.

-

After obtaining a stable baseline recording, apply quisqualate (e.g., 10 µM) for a brief period (e.g., 5 minutes) to sensitize the neurons.

-

Following washout of quisqualate, apply this compound and other agonists at various concentrations to the perfusion bath.

-

Record the changes in the extracellular field potential to determine the depolarizing or hyperpolarizing effects of the compounds.

-

-

Data Analysis:

-

Measure the amplitude and duration of the evoked field potentials.

-

Construct dose-response curves for each agonist to determine the IC50 values.

-

Figure 2: Workflow for electrophysiological recording in hippocampal slices.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for different glutamate receptor subtypes.

Materials:

-

Rat brain tissue (hippocampus or cortex).

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radiolabeled ligand specific for the receptor of interest (e.g., [3H]L-AP4 for mGluR4a).

-

Unlabeled this compound and other competing ligands.

-

Incubation buffer (e.g., 50 mM Tris-HCl with 2.5 mM CaCl2 and 1.2 mM MgSO4, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Dissect the brain region of interest and homogenize in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in incubation buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of membrane protein.

-

Add increasing concentrations of unlabeled this compound (for competition binding) or increasing concentrations of the radiolabeled ligand (for saturation binding).

-

Add a fixed concentration of the radiolabeled ligand to all tubes in a competition assay.

-

To determine non-specific binding, add a high concentration of a known potent ligand for the receptor to a separate set of tubes.

-

Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of the radiolabeled ligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

-

Synthesis of L-2-Amino-6-phosphonohexanoic Acid (this compound)

-

Synthesis of a suitable phosphonate precursor.

-

Introduction of the amino group at the α-position. This is often achieved through methods like the Strecker synthesis or the use of chiral auxiliaries to ensure enantioselectivity.

-

Protection and deprotection of functional groups throughout the synthesis.

-

Purification of the final product, often using chromatographic techniques.

Conclusion

This compound is a valuable pharmacological tool characterized by its high selectivity for the quisqualate-sensitized site in the hippocampus, which is likely an mGluR4a receptor. Its discovery and characterization have contributed significantly to our understanding of the diversity and function of excitatory amino acid receptors. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of neuropharmacology. Further research into the downstream signaling pathways and the precise molecular interactions of this compound will continue to enhance our knowledge of synaptic function and may open new avenues for therapeutic intervention in neurological disorders.

References

L-AP6 and the Regulation of Lysosomal Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes are critical cellular organelles responsible for the degradation and recycling of macromolecules. The maintenance of their acidic internal environment and membrane potential is paramount for their function and is regulated by a variety of ion channels and transporters. Among these, lysosomal potassium (K+) channels play a crucial role in cellular homeostasis. This technical guide provides an in-depth exploration of L-AP6, a selective inhibitor of the lysosomal potassium channel TMEM175, and its role in the regulation of lysosomal function. This document details the mechanism of action of this compound, its quantitative effects, the experimental protocols used for its characterization, and the downstream signaling pathways it influences.

This compound: A Selective Inhibitor of the Lysosomal Potassium Channel TMEM175

This compound has been identified as a selective inhibitor of Transmembrane Protein 175 (TMEM175), a key ion channel in the lysosomal membrane responsible for both potassium and proton flux.[1][2] Understanding the interaction between this compound and TMEM175 is crucial for elucidating the role of this channel in lysosomal physiology and pathology, including its association with Parkinson's disease.[1][2]

Mechanism of Action

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound acts as a pore blocker of the TMEM175 channel.[1] It binds to a distinct site within the ion permeation pathway, physically occluding the channel and thereby inhibiting the flow of both potassium and protons.[1]

Quantitative Data on this compound Inhibition of TMEM175

The inhibitory potency of this compound on TMEM175 has been quantified through various experimental assays. The following table summarizes the key quantitative data.

| Parameter | Value | Experimental Condition | Reference |

| IC50 for K+ flux inhibition | ~141 µM | Neutral pH | [3] |

| IC50 for H+ flux inhibition | ~170 µM | pH 4.5 | [3] |

Downstream Effects of this compound Mediated TMEM175 Inhibition

Inhibition of TMEM175 by this compound leads to several significant downstream cellular effects, primarily related to the enhancement of lysosomal catabolic activity.

-

Increased Macromolecule Catabolism: Acute inhibition of TMEM175 with this compound has been shown to increase the breakdown of macromolecules within the lysosome.[1]

-

Accelerated Macropinocytosis: Treatment with this compound accelerates the process of macropinocytosis, a form of endocytosis responsible for the bulk uptake of extracellular fluid and its contents.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound and its effects on TMEM175.

Whole-Lysosome Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents across the lysosomal membrane.

1. Lysosome Isolation:

-

Cells (e.g., HEK293T cells overexpressing TMEM175) are harvested and homogenized.

-

Lysosomes are isolated from the cell lysate using a density gradient centrifugation method.

2. Electrophysiological Recording:

-

Isolated lysosomes are transferred to a recording chamber.

-

Patch-clamp recordings are performed in the whole-lysosome configuration.

-

Pipette (luminal) solution: Contains (in mM): 140 K-gluconate, 4 NaCl, 1 MgCl2, 0.5 EGTA, and 10 HEPES, adjusted to pH 7.2 with KOH. For proton current measurements, K-gluconate is replaced with N-methyl-D-glucamine (NMDG) and the pH is adjusted to 4.6.

-

Bath (cytosolic) solution: Contains (in mM): 140 K-gluconate, 4 NaCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.2 with KOH.

-

Currents are recorded in response to voltage steps, and the effect of this compound is determined by perfusing the bath with a solution containing the inhibitor.

Macropinocytosis Assay

This assay quantifies the rate of fluid-phase uptake by cells.

1. Cell Culture and Treatment:

-

Cells (e.g., HeLa or MEF cells) are cultured on coverslips.

-

Cells are treated with this compound at the desired concentration for a specified time (e.g., 1 hour).

2. Dextran Uptake:

-

The culture medium is replaced with a medium containing a fluorescent fluid-phase marker, such as 70 kDa dextran conjugated to a fluorophore (e.g., TMR-dextran) at a concentration of 1 mg/mL.

-

Cells are incubated for a short period (e.g., 5-15 minutes) to allow for dextran uptake via macropinocytosis.

3. Fixation and Imaging:

-

The dextran-containing medium is removed, and the cells are washed with cold PBS to stop endocytosis.

-

Cells are fixed with 4% paraformaldehyde.

-

The coverslips are mounted on microscope slides, and images are acquired using a fluorescence microscope.

4. Quantification:

-

The number and area of fluorescent puncta (macropinosomes) per cell are quantified using semi-automated image analysis software (e.g., ImageJ or CellProfiler).

Cryo-Electron Microscopy of TMEM175 with this compound

This technique is used to determine the high-resolution structure of the TMEM175 channel in complex with this compound.

1. Protein Expression and Purification:

-

Human TMEM175 is overexpressed in a suitable cell line (e.g., HEK293S GnTI- cells).

-

The protein is solubilized from the cell membranes using a detergent (e.g., GDN) and purified using affinity chromatography.

2. Cryo-EM Grid Preparation:

-

The purified TMEM175 protein is incubated with an excess of this compound.

-

The protein-inhibitor complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane.

3. Data Collection and Processing:

-

Cryo-EM data is collected on a high-end transmission electron microscope (e.g., a Titan Krios).

-

The collected images are processed using specialized software to reconstruct a three-dimensional map of the TMEM175-L-AP6 complex.

4. Model Building and Refinement:

-

An atomic model of the complex is built into the cryo-EM density map and refined to high resolution.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound and TMEM175.

Signaling Pathway of TMEM175 Inhibition by this compound and its Downstream Consequences

Caption: this compound inhibits TMEM175, leading to enhanced lysosomal degradation.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the structural and functional characterization of this compound.

TMEM175 in Apoptosis Signaling

Caption: TMEM175's role in a positive feedback loop promoting apoptosis.[4][5]

Conclusion

This compound serves as a valuable research tool for probing the function of the lysosomal potassium channel TMEM175. Its ability to selectively inhibit this channel has unveiled critical roles for TMEM175 in regulating lysosomal catabolism and macropinocytosis. The detailed experimental protocols and signaling pathways outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target lysosomal function in health and disease. Further investigation into the therapeutic potential of modulating TMEM175 activity with compounds like this compound is warranted, particularly in the context of neurodegenerative disorders such as Parkinson's disease.

References

- 1. Lysosomal K+ channel TMEM175 promotes apoptosis and aggravates symptoms of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axxam.com [axxam.com]

- 4. Lysosomal K+ channel TMEM175 promotes apoptosis and aggravates symptoms of Parkinson's disease | EMBO Reports [link.springer.com]

- 5. Lysosomal K+ channel TMEM175 promotes apoptosis and aggravates symptoms of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physiological Effects of L-AP6

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-Amino-6-phosphonohexanoic acid (L-AP6) is a synthetic amino acid analogue that has been characterized as a selective agonist at a novel quisqualate-sensitized site in the hippocampus. This guide provides a comprehensive overview of the physiological effects of this compound, detailing its mechanism of action, its impact on synaptic transmission and neuronal excitability, and its role in modulating key signaling pathways. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development, facilitating a deeper understanding of this compound's unique pharmacological profile.

Introduction

This compound has emerged as a valuable pharmacological tool for probing the intricacies of glutamatergic neurotransmission. Its selectivity for a quisqualate-sensitized site, distinct from conventional ionotropic and metabotropic glutamate receptors, offers a unique avenue for investigating novel signaling mechanisms in the central nervous system, particularly within the hippocampus. This document synthesizes the available quantitative data, experimental methodologies, and known signaling pathways associated with this compound to provide a thorough understanding of its physiological consequences.

Mechanism of Action

This compound is a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons[1]. Brief exposure of hippocampal slices to quisqualic acid (QUIS) sensitizes these neurons to depolarization by this compound[2][3]. This effect is reversible by L-α-aminoadipate[1][4]. The action of this compound at this site is highly specific, with significantly lower affinity for other excitatory amino acid (EAA) receptors.

Receptor Binding Profile

The selectivity of this compound is a key feature of its pharmacological profile. Quantitative data on its potency at various glutamate receptor sites are summarized in the table below.

| Receptor/Site | Parameter | Value | Reference |

| Quisqualate-Sensitized Site (CA1) | IC50 | 40 µM | [1] |

| Kainate/AMPA Receptors | IC50 | > 10 mM | |

| NMDA Receptors | IC50 | > 3 mM | |

| Lateral Perforant Path L-AP4 Receptors | IC50 | > 0.8 mM | [4] |

Table 1: Potency of this compound at Various Glutamate Receptor Sites.

Physiological Effects

The activation of the quisqualate-sensitized site by this compound leads to a range of physiological effects, primarily centered on neuronal depolarization and the modulation of synaptic activity.

Electrophysiological Effects

In hippocampal CA1 pyramidal neurons previously exposed to quisqualate, this compound induces a depolarizing response[1][3]. This depolarization can alter the excitability of the neuron, influencing its firing properties.

Application of this compound to quisqualate-primed hippocampal slices leads to a depression of Schaffer collateral synaptic responses in the CA1 region[3]. The precise quantitative effects on excitatory postsynaptic potential (EPSP) amplitude and frequency require further detailed investigation through targeted electrophysiological studies.

Signaling Pathways

The downstream signaling cascade initiated by this compound binding to the quisqualate-sensitized site is an area of active investigation. Given its association with metabotropic-like effects, potential pathways include the modulation of adenylyl cyclase and G-protein activation.

While direct evidence for this compound-mediated G-protein activation is still emerging, the nature of its receptor suggests a likely involvement of G-protein-coupled signaling. The diagram below illustrates a hypothetical signaling pathway based on the known actions of group III metabotropic glutamate receptors, which share some pharmacological similarities with the this compound-sensitive site.

Figure 1: Hypothetical signaling pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's physiological effects.

Electrophysiological Recording in Hippocampal Slices

This protocol describes the methodology for assessing the effects of this compound on synaptic transmission in the CA1 region of the hippocampus.

Objective: To measure changes in excitatory postsynaptic potentials (EPSPs) in CA1 pyramidal neurons in response to this compound application following quisqualate sensitization.

Materials:

-

Rat hippocampal slices (400 µm thick)

-

Artificial cerebrospinal fluid (aCSF)

-

Quisqualic acid (QUIS)

-

L-2-Amino-6-phosphonohexanoic acid (this compound)

-

Glass microelectrodes

-

Electrophysiology recording setup (amplifier, digitizer, etc.)

Procedure:

-

Prepare transverse hippocampal slices from adult rats and maintain them in an interface chamber perfused with aCSF.

-

Position a stimulating electrode in the stratum radiatum to evoke synaptic responses in CA1 pyramidal neurons.

-

Place a recording electrode in the CA1 pyramidal cell layer to record field EPSPs.

-

Establish a stable baseline recording of evoked EPSPs for at least 15 minutes.

-

Perfuse the slice with a solution containing quisqualic acid (e.g., 10 µM) for a brief period (e.g., 5 minutes) to sensitize the neurons.

-

Wash out the quisqualic acid with normal aCSF and allow the responses to return to a stable baseline.

-

Apply this compound at the desired concentration (e.g., 40 µM) to the perfusion medium.

-

Record the changes in the amplitude and slope of the evoked EPSPs for at least 30 minutes or until a stable effect is observed.

-

Wash out this compound and monitor the recovery of the synaptic responses.

Data Analysis:

-

Measure the slope and amplitude of the EPSPs.

-

Express the post-drug values as a percentage of the pre-drug baseline.

-

Perform statistical analysis to determine the significance of the observed effects.

Figure 2: Experimental workflow for electrophysiology.

cAMP Accumulation Assay

This protocol outlines a method to investigate the potential of this compound to modulate adenylyl cyclase activity.

Objective: To determine if this compound inhibits forskolin-stimulated cAMP accumulation in a cell line expressing the putative this compound receptor.

Materials:

-

Cultured cells expressing the target receptor

-

Forskolin

-

This compound

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Cell lysis buffer

-

Plate reader

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the continued presence of this compound for another incubation period (e.g., 15 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Construct a concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation.

Data Analysis:

-

Calculate the percentage of inhibition of the forskolin response for each concentration of this compound.

-

Determine the IC50 value of this compound for the inhibition of adenylyl cyclase.

Conclusion

This compound is a highly selective agonist for a novel quisqualate-sensitized site in the hippocampus. Its ability to induce neuronal depolarization and modulate synaptic transmission, coupled with its distinct pharmacological profile, makes it an invaluable tool for dissecting the complexities of glutamate signaling. Further research into its downstream signaling pathways and its effects on neuronal network activity will undoubtedly provide deeper insights into the physiological roles of this unique receptor system and may unveil new therapeutic targets for neurological disorders.

References

- 1. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (this compound) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel recognition site for L-quisqualate sensitizes neurons to depolarization by L-2-amino-4-phosphonobutanoate (L-AP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hippocampal cells primed with quisqualate are depolarized by AP4 and AP6, ligands for a putative glutamate uptake site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

L-AP6 (AP-6): A Novel Modulator of the Lysosomal Ion Channel TMEM175 and its Therapeutic Potential in Parkinson's Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein. Recent genetic and functional studies have implicated lysosomal dysfunction as a central player in the pathogenesis of PD. A key protein in maintaining lysosomal homeostasis is the transmembrane protein 175 (TMEM175), a lysosomal potassium and proton channel. Genetic variants of TMEM175 are associated with an increased risk of developing Parkinson's disease. This has led to the emergence of TMEM175 as a promising therapeutic target. L-AP6 (more commonly referred to as AP-6) is a recently identified selective inhibitor of TMEM175. This technical guide provides a comprehensive overview of AP-6, its mechanism of action, and its connection to the core pathologies of Parkinson's disease, intended for researchers, scientists, and professionals in drug development.

Introduction: The Lysosomal Connection to Parkinson's Disease

The prevailing hypothesis in Parkinson's disease research has expanded beyond a singular focus on dopamine to include fundamental cellular processes, most notably the autophagy-lysosome pathway. Lysosomes are cellular organelles responsible for the degradation and recycling of cellular waste, including misfolded proteins like α-synuclein. Impaired lysosomal function can lead to the accumulation of these toxic aggregates, a hallmark of PD.

Transmembrane protein 175 (TMEM175) is a critical ion channel located in the lysosomal membrane that regulates lysosomal pH and membrane potential, both of which are essential for the catalytic activity of lysosomal enzymes.[1] Dysfunction of TMEM175 has been shown to cause lysosomal pH instability, leading to decreased enzymatic activity, impaired clearance of autophagosomes, and reduced mitochondrial respiration.[1] Furthermore, TMEM175 deficiency in neurons increases their susceptibility to the toxic effects of α-synuclein fibrils.[1]

This compound (AP-6): A Selective Inhibitor of TMEM175

AP-6 is a novel small molecule that has been identified as a selective inhibitor of the TMEM175 ion channel.[2][3] Its discovery provides a valuable pharmacological tool to probe the function of TMEM175 in both healthy and diseased states and represents a potential therapeutic avenue for Parkinson's disease.

Mechanism of Action

AP-6 functions as a pore blocker of the TMEM175 channel.[2][3] Cryo-electron microscopy studies have revealed that AP-6 binds to a distinct site within the ion permeation pathway of the channel, physically occluding the passage of both potassium (K+) and protons (H+).[3][4] This inhibition of ion flux alters the electrochemical environment of the lysosome.

Quantitative Data on AP-6 Inhibition

The inhibitory potency of AP-6 on TMEM175 has been characterized using various electrophysiological and fluorescence-based assays. The available quantitative data is summarized in the table below.

| Compound | Target | Assay Type | Ion Flux | IC50 (μM) | Reference |

| AP-6 | TMEM175 | Whole-cell patch clamp | Proton (H+) | ~170 | [4] |

| AP-6 | TMEM175 | Fluorescence-based liposome flux | Potassium (K+) | ~141 | [4] |

| 2-PPA | TMEM175 | Whole-cell patch clamp | Proton (H+) | ~30 | [4] |

| 2-PPA | TMEM175 | Fluorescence-based liposome flux | Potassium (K+) | ~32 | [4] |

| 4-AP | TMEM175 | Whole-cell patch clamp | Proton (H+) | ~55 | [5] |

| 4-AP | TMEM175 | Whole-cell patch clamp | Potassium (K+) | ~35 | [5] |

*2-phenylpyridin-4-ylamine (2-PPA) is another selective TMEM175 inhibitor, structurally related to AP-6. **4-aminopyridine (4-AP) is a broader potassium channel blocker, also known to inhibit TMEM175.[5]

Signaling Pathways and Pathological Relevance in Parkinson's Disease

The inhibition of TMEM175 by AP-6 has profound implications for several cellular pathways implicated in Parkinson's disease pathology.

Lysosomal Function and Autophagy

By blocking the ion-conducting pore of TMEM175, AP-6 modulates lysosomal pH and membrane potential. While chronic TMEM175 deficiency is linked to impaired lysosomal degradation, acute inhibition with compounds like AP-6 has been shown to increase the level of lysosomal macromolecule catabolism.[2][3] This suggests a complex regulatory role for TMEM175 in lysosomal digestive processes. The precise mechanism by which acute inhibition enhances catabolism is still under investigation but may involve compensatory responses to the altered lysosomal environment.

Figure 1: AP-6 Inhibition of TMEM175 and its Impact on Lysosomal Degradation.

Mitochondrial Homeostasis and Oxidative Stress

A critical link exists between lysosomal and mitochondrial health. TMEM175 dysfunction can lead to impaired mitophagy, the process of clearing damaged mitochondria.[6][7] This results in the accumulation of dysfunctional mitochondria, which are a major source of reactive oxygen species (ROS).[6][7] ROS can, in turn, further damage cellular components, including lipids, proteins, and DNA, contributing to the neurodegenerative process. Interestingly, ROS has been shown to form a positive feedback loop by further activating TMEM175, augmenting apoptosis.[6][7]

Figure 2: The Role of TMEM175 in Mitochondrial Homeostasis and Apoptosis.

α-Synuclein Aggregation

The accumulation of α-synuclein aggregates is a pathological hallmark of Parkinson's disease. The autophagy-lysosome pathway is a primary route for the clearance of α-synuclein. By modulating lysosomal function, AP-6 could indirectly influence the aggregation of α-synuclein. Studies on TMEM175-deficient neurons have shown an increase in phosphorylated and detergent-insoluble α-synuclein deposits following exposure to α-synuclein fibrils, suggesting that impaired TMEM175 function contributes to α-synuclein pathology.[1][8]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of TMEM175 modulators like AP-6. Below are outlines of key experimental methodologies.

Fluorescence-Based Liposome Flux Assay

This assay is used to measure the ion flux activity of reconstituted TMEM175 in liposomes.

-

Principle: Purified TMEM175 protein is reconstituted into lipid vesicles (liposomes) containing a high concentration of potassium ions (K+). These liposomes are then placed in a solution with a low K+ concentration. The addition of a protonophore (e.g., CCCP) creates a charge-balancing pathway, allowing K+ to exit the liposomes down its concentration gradient. This K+ efflux is coupled to a proton (H+) influx, which can be monitored by the quenching of a pH-sensitive fluorescent dye (e.g., ACMA) encapsulated within the liposomes. Inhibitors like AP-6 will reduce the rate of K+ efflux and thus slow down the fluorescence quenching.

-

Protocol Outline:

-

Protein Purification and Reconstitution: Purify human TMEM175 protein and reconstitute it into proteoliposomes containing a high concentration of KCl and the fluorescent probe ACMA.

-

Assay Setup: Dilute the proteoliposomes into a low KCl, high NaCl buffer in a 96- or 384-well plate.

-

Compound Addition: Add AP-6 or other test compounds at various concentrations to the wells.

-

Initiation of Flux: Initiate the ion flux by adding a protonophore (e.g., CCCP).

-

Fluorescence Measurement: Monitor the fluorescence quenching over time using a plate reader.

-

Data Analysis: Calculate the initial rate of fluorescence quenching for each concentration of the inhibitor. Normalize the data to controls (no inhibitor and full inhibition) and fit to a dose-response curve to determine the IC50 value.

-

Figure 3: Experimental Workflow for the Fluorescence-Based Liposome Flux Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through TMEM175 channels expressed on the plasma membrane of cells.

-

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell overexpressing TMEM175. The membrane patch under the pipette tip is then ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the resulting ionic currents flowing through the TMEM175 channels are measured. The effect of inhibitors like AP-6 is assessed by applying the compound to the extracellular solution and measuring the reduction in current.

-

Protocol Outline:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect them with a plasmid encoding human TMEM175.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

-

Cell Patching: Under a microscope, guide the micropipette to a transfected cell and form a high-resistance (gigaohm) seal with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Current Recording: Apply a voltage protocol (e.g., a series of voltage steps) and record the resulting TMEM175-mediated currents using an amplifier and data acquisition system.

-

Compound Application: Perfuse the cell with an extracellular solution containing AP-6 at various concentrations and record the corresponding reduction in current.

-

Data Analysis: Measure the current amplitude at each compound concentration, normalize to the baseline current, and fit the data to a dose-response curve to determine the IC50.

-

α-Synuclein Aggregation Assay in Neuronal Cells

This assay assesses the impact of TMEM175 modulation on the aggregation of α-synuclein in a cellular context.

-

Principle: Neuronal cells, often primary neurons or a neuronal cell line, are treated with pre-formed fibrils (PFFs) of α-synuclein. These PFFs act as seeds, inducing the aggregation of endogenous α-synuclein. The effect of TMEM175 inhibition by AP-6 on this aggregation process can be quantified by measuring the amount of insoluble, phosphorylated α-synuclein.

-

Protocol Outline:

-

Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).

-

Compound Treatment: Treat the cells with AP-6 at the desired concentration for a specified period.

-

α-Synuclein Seeding: Add α-synuclein PFFs to the cell culture medium to initiate aggregation.

-

Cell Lysis and Fractionation: After an incubation period, lyse the cells and separate the proteins into soluble and insoluble fractions using centrifugation and detergents.

-

Western Blotting: Analyze the amount of phosphorylated α-synuclein (at Serine 129) and total α-synuclein in the insoluble fraction by Western blotting.

-

Immunocytochemistry: Alternatively, fix the cells and use antibodies against phosphorylated α-synuclein to visualize and quantify the aggregates using microscopy and image analysis software.

-

Preclinical Models of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used preclinical model to study Parkinson's disease.

-

Principle: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD. This model can be used to evaluate the neuroprotective effects of compounds that target pathways involved in neuronal survival.

-

Experimental Design Outline:

-

Animal Model: Use a susceptible mouse strain (e.g., C57BL/6).

-

Compound Administration: Administer AP-6 or vehicle to the mice for a predefined period before and/or during MPTP treatment.

-

MPTP Induction: Induce parkinsonism by administering MPTP through a specific regimen (e.g., daily intraperitoneal injections for several days).

-

Behavioral Analysis: Assess motor function using tests such as the rotarod, pole test, and open field test.

-

Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

-

Histological Analysis: Perfuse the brains and perform immunohistochemistry to quantify the number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and the density of TH-positive fibers in the striatum.

-

Future Directions and Conclusion

The discovery of AP-6 as a selective inhibitor of TMEM175 opens up new avenues for research into the role of lysosomal function in Parkinson's disease. Future studies should focus on:

-

In vivo Efficacy: Conducting comprehensive preclinical studies with AP-6 in various animal models of Parkinson's disease to evaluate its neuroprotective potential and therapeutic window.

-

Target Engagement and Pharmacokinetics/Pharmacodynamics (PK/PD): Developing assays to measure AP-6 levels in the brain and correlate them with the modulation of TMEM175 activity and downstream biological effects.

-

Elucidation of Downstream Pathways: Further dissecting the precise molecular mechanisms by which acute TMEM175 inhibition by AP-6 enhances lysosomal catabolism.

-

Development of Activators: While AP-6 is an inhibitor, the development of TMEM175 activators is also being pursued by some research groups, as loss-of-function mutations in TMEM175 are associated with PD risk. A deeper understanding of the channel's regulation will be key to developing both types of modulators.

References

- 1. Lysosomal K+ channel TMEM175 promotes apoptosis and aggravates symptoms of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysosomal K+ channel TMEM175 promotes apoptosis and aggravates symptoms of Parkinson's disease | Semantic Scholar [semanticscholar.org]

- 3. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transmembrane Protein 175, a Lysosomal Ion Channel Related to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysosomal K+ channel TMEM175 promotes apoptosis and aggravates symptoms of Parkinson's disease | EMBO Reports [link.springer.com]

- 7. Lysosomal K+ channel TMEM175 promotes apoptosis and aggravates symptoms of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TMEM175 deficiency impairs lysosomal and mitochondrial function and increases α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Structural Binding of L-AP6 to the TMEM175 Pore: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that plays a crucial role in maintaining lysosomal pH and membrane potential.[1][2] Dysfunction of TMEM175 has been linked to an increased risk of Parkinson's disease, making it a significant target for therapeutic development.[1][3] L-AP6 is a recently identified selective inhibitor of TMEM175 that acts as a pore blocker.[1][3][4] This technical guide provides an in-depth overview of the structural binding of this compound to the TMEM175 pore, including quantitative data, detailed experimental protocols, and visualizations of key processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on TMEM175 and related therapeutic strategies.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with the human TMEM175 channel.

Table 1: Inhibitory Potency of this compound on Human TMEM175

| Ion Flux | IC50 (µM) |

| Potassium (K+) | ~141 |

| Proton (H+) | ~170 |

Data sourced from whole-cell patch-clamp recordings from HEK293T cells expressing TMEM175.[1]

Table 2: Cryo-EM Data for Human TMEM175 in Complex with this compound

| Parameter | Value |

| PDB ID | 8VIC |

| EMDB ID | EMD-43257 |

| Resolution (Å) | 3.5 |

Data for the cryo-electron microscopy structure of the hTMEM175-AP-6 complex.[4]

Structural Insights into this compound Binding

Cryo-electron microscopy has revealed that this compound acts as a pore blocker of the TMEM175 channel.[1][3][4] The cryo-EM structure of human TMEM175 in the presence of 2 mM this compound was resolved to 3.5 Å.[1] This structure shows that the channel is in an open conformation, similar to its apo state.[1]

This compound binds within the ion conduction pathway, occluding the pore and preventing the passage of ions.[1][3][4] Specifically, two non-protein densities corresponding to this compound are observed in the pore. One molecule is located near the isoleucine constriction site, while a second, larger density is positioned near the luminal entrance of the pore.[1] This binding at distinct sites within the pore effectively blocks both potassium and proton flux.[1]

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the structural binding of this compound to TMEM175 are provided below.

Human TMEM175 Expression and Purification

A detailed protocol for the expression and purification of human TMEM175 (hTMEM175) is essential for structural and functional studies. The following is a summarized workflow based on established methods.

Caption: Workflow for hTMEM175 expression and purification.

Detailed Steps:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured and transiently transfected with a plasmid encoding for human TMEM175, often with a C-terminal GFP tag for purification purposes.

-

Cell Harvesting and Membrane Preparation: Cells are harvested 48-72 hours post-transfection. The plasma membranes are then isolated through a series of centrifugation steps.

-

Solubilization: The isolated membranes are solubilized using a mild detergent, such as Lauryl Maltose Neopentyl Glycol (LMNG), to extract the TMEM175 protein.

-

Affinity Chromatography: The solubilized protein is purified using affinity chromatography. For GFP-tagged proteins, an anti-GFP nanobody resin is commonly used.

-

Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to separate the TMEM175 protein from any remaining contaminants and aggregates.

Cryo-Electron Microscopy (Cryo-EM)

The following workflow outlines the key steps in determining the structure of the hTMEM175-L-AP6 complex using cryo-EM.

Caption: Cryo-EM workflow for the hTMEM175-L-AP6 complex.

Detailed Steps:

-

Grid Preparation: Purified hTMEM175 is incubated with a saturating concentration of this compound. The complex is then applied to glow-discharged cryo-EM grids, blotted, and plunge-frozen in liquid ethane to vitrify the sample.

-

Data Acquisition: Data is collected on a high-end transmission electron microscope, such as a Titan Krios, equipped with a direct electron detector. Automated data collection software is used to acquire thousands of movies of the frozen particles.

-

Image Processing: The raw movie frames are subjected to motion correction and contrast transfer function (CTF) estimation. Particles are then automatically picked from the micrographs and subjected to 2D classification to remove noise and bad particles.

-

3D Reconstruction: An initial 3D model is generated ab initio from the 2D class averages. This is followed by 3D classification and refinement to improve the resolution of the final density map.

-

Model Building and Refinement: An atomic model of the hTMEM175-L-AP6 complex is built into the final cryo-EM density map and refined using software such as Coot and Phenix.[4]

Electrophysiology

Whole-cell patch-clamp electrophysiology is used to measure the inhibitory effect of this compound on TMEM175 ion channel activity.

Caption: Electrophysiology workflow for measuring this compound inhibition.

Detailed Steps:

-

Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding hTMEM175.

-

Patch-Clamp Recording: Whole-cell currents are recorded from single cells using a patch-clamp amplifier. The pipette solution contains the desired intracellular ions, and the bath solution contains the extracellular ions and varying concentrations of this compound.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to activate TMEM175 channels and measure the resulting ion currents.

-

Data Analysis: The recorded currents are analyzed to determine the extent of inhibition by this compound at different concentrations. A dose-response curve is generated, and the IC50 value is calculated by fitting the data to the Hill equation.[1]

Mechanism of Action and Functional Consequences

The structural and functional data converge to a clear mechanism of action for this compound as a pore blocker of TMEM175.

Caption: Logical relationship of this compound mechanism and consequence.

By physically obstructing the ion permeation pathway, this compound prevents the flow of both potassium and protons through the TMEM175 channel.[1][3] This acute inhibition of TMEM175 has been shown to increase the level of lysosomal macromolecule catabolism, which in turn accelerates processes like macropinocytosis.[1][4] These findings suggest that this compound and similar inhibitors could serve as valuable tool compounds to further investigate the physiological roles of TMEM175 and as potential starting points for the development of therapeutics for Parkinson's disease.[1][3][4]

Conclusion

This technical guide has provided a comprehensive overview of the structural binding of the selective inhibitor this compound to the TMEM175 pore. The combination of high-resolution cryo-EM and detailed functional characterization through electrophysiology has elucidated the precise mechanism of inhibition. The quantitative data, detailed experimental protocols, and visual workflows presented herein offer a valuable resource for researchers in academia and industry. The continued study of the TMEM175-L-AP6 interaction will undoubtedly provide further insights into the role of this important lysosomal ion channel in health and disease, and may pave the way for novel therapeutic interventions.

References

- 1. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transmembrane Protein 175, a Lysosomal Ion Channel Related to Parkinson’s Disease [mdpi.com]

- 3. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

L-AP6 and its Regulatory Role on Lysosomal Homeostasis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the impact of L-AP6, a selective inhibitor of the lysosomal cation channel TMEM175, on lysosomal pH and membrane potential. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lysosomal physiology and its implications in various disease states, including neurodegenerative disorders like Parkinson's disease.

Executive Summary

This compound has been identified as a selective pore blocker of the transmembrane protein 175 (TMEM175), a crucial ion channel responsible for regulating the intricate balance of potassium and proton flux across the lysosomal membrane.[1][2] This inhibition has significant downstream effects on lysosomal function, particularly impacting lysosomal membrane potential and, in a context-dependent manner, lysosomal pH. Understanding the precise mechanisms of this compound action is paramount for its development as a tool compound in research and as a potential therapeutic agent. This guide summarizes the current understanding of this compound's effects, presents quantitative data on its activity, and provides detailed experimental protocols for the assessment of lysosomal pH and membrane potential.

This compound Mechanism of Action: Targeting TMEM175

This compound exerts its effects by directly interacting with and blocking the ion conduction pathway of TMEM175.[1][2] Cryo-electron microscopy studies have revealed that this compound binds within the pore of the TMEM175 channel, physically occluding the passage of ions.[2] This action effectively inhibits both the potassium (K+) and proton (H+) conductance mediated by TMEM175.

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound inhibits TMEM175 and the subsequent impact on lysosomal ion flux.

Impact of this compound on Lysosomal pH

The effect of this compound on lysosomal pH is not direct but is a consequence of its inhibition of TMEM175, and this effect appears to be cell-type dependent. In some cell lines, the loss of TMEM175 function leads to a hyperacidification of the lysosomal lumen.[2] However, in other cell types, such as mouse embryonic fibroblasts (MEFs), neither acute nor constitutive inhibition of TMEM175 activity significantly alters lysosomal pH.[2] This suggests that the role of TMEM175 in maintaining lysosomal pH is complex and may be compensated for by other ion channels and transporters in certain cellular contexts.

Impact of this compound on Lysosomal Membrane Potential

TMEM175 is a key regulator of lysosomal membrane potential (ΔψL) due to its K+ conductance.[3][4] By blocking the efflux of K+ ions from the lysosome, this compound is expected to cause a depolarization of the lysosomal membrane. Lysosomes lacking functional TMEM175 have been shown to have a markedly depolarized membrane potential.[4] While direct quantitative measurements of this compound-induced changes in ΔψL are not yet widely published, the inhibition of TMEM175-mediated currents is a direct indicator of its impact on the electrical potential across the lysosomal membrane.

Quantitative Data

The inhibitory potency of this compound on TMEM175 has been quantified through electrophysiological studies. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell Type | Method | Reference |

| IC50 for TMEM175 Inhibition | ~141 µM | HEK293T cells expressing TMEM175 | Whole-cell patch clamp | [2] |

| Effect on Lysosomal pH | No significant change | Mouse Embryonic Fibroblasts (MEFs) | --- | [2] |